Tetrakis(triphenylphosphite)nickel(0)
Overview
Description
Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), is a nickel catalyst with the linear formula [(C6H5O)3P]4Ni . It is used in various chemical reactions, including coupling reactions of organic halides and organometallic compounds, as well as the cyclooligomerization of cumulenes .
Molecular Structure Analysis
The molecular weight of Tetrakis(triphenylphosphite)nickel(0) is 1303.86 . Its structure is represented by the SMILES string [Ni].O(P(Oc1ccccc1)Oc2ccccc2)c3ccccc3.O(P(Oc4ccccc4)Oc5ccccc5)c6ccccc6.O(P(Oc7ccccc7)Oc8ccccc8)c9ccccc9.O(P(Oc%10ccccc%10)Oc%11ccccc%11)c%12ccccc%12 .Chemical Reactions Analysis
Tetrakis(triphenylphosphite)nickel(0) is known to be a catalyst for coupling reactions of organic halides, organometallic compounds, and also for the cyclooligomerization of cumulenes .Physical and Chemical Properties Analysis
Tetrakis(triphenylphosphite)nickel(0) is a solid with a melting point of 145 °C (dec.) (lit.) . It is insoluble in water .Scientific Research Applications
Initiator of Polymerization at Room Temperature : Tetrakis(triphenylphosphite)nickel(0) has been found to be an effective initiator of free-radical polymerization of vinyl monomers at room temperature. It is particularly noted for its high stability in the solid state and its unusually high activity as an initiator (Bamford & Hargreaves, 1966).
Kinetic Study in Vinyl Polymerization : A detailed kinetic study of the initiation of polymerization of methyl methacrylate by tetrakis(triphenylphosphite)nickel(0) revealed the mechanism of initiation resembles that of metal carbonyls. The primary step becomes rate-determining at high halide concentrations (Bamford & Hargreaves, 1967).
Ligand Exchange and Free-Radical Formation : Tetrakis(triphenylphosphite)nickel(0) undergoes ligand exchange reactions and can initiate copolymerization of certain monomers. These findings are significant in understanding the mechanism of radical generation and the kinetics of the polymerization process (Bamford & Hughes, 1972).
Crystal Structure Analysis : The crystal and molecular structure of a clathrate compound involving tetrakis(triphenylphosphite)nickel(0) has been analyzed, providing insights into the spatial arrangement and bonding within such complexes (Bassi et al., 1978).
Redox Reactions and Rate Coefficients : Research has been conducted on the redox reactions between tetrakis(triphenylphosphite)nickel(0) and organic halides. This study contributes to understanding the rate coefficients and activation parameters of these reactions (Bamford & Sakamoto, 1974).
Mechanism of Action
Target of Action
Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), primarily targets organic halides and organometallic compounds . These compounds are often used in various chemical reactions, and the interaction with Tetrakis(triphenylphosphite)nickel(0) can significantly influence their reactivity and the outcome of these reactions.
Mode of Action
As a catalyst, Tetrakis(triphenylphosphite)nickel(0) facilitates the coupling reactions of organic halides and organometallic compounds . It does this by accelerating the reaction rate without being consumed in the process. This compound also catalyzes the cyclooligomerization of cumulenes , a process that leads to the formation of cyclic compounds from cumulenes.
Result of Action
The primary result of Tetrakis(triphenylphosphite)nickel(0)'s action is the facilitation of chemical reactions involving organic halides and organometallic compounds . By acting as a catalyst, it enables these reactions to proceed more efficiently, leading to the desired products.
Action Environment
The action, efficacy, and stability of Tetrakis(triphenylphosphite)nickel(0) can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes. Additionally, the presence of other chemicals in the reaction environment can also impact the compound’s catalytic activity.
Safety and Hazards
Tetrakis(triphenylphosphite)nickel(0) is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer .
Relevant Papers A detailed kinetic study of the initiation of the polymerization of methyl methacrylate at 25 0C by the system Ni{P(OPA)3}4+CC04 was described in a paper . The paper also includes some observations on the systems in which ethyl trichloracetate and methylene chloride are the halide components .
Properties
IUPAC Name |
nickel;triphenyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCIAAANFTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60NiO12P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14221-00-2 | |
Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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